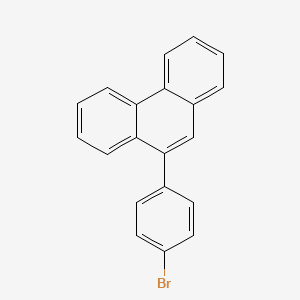

9-(4-Bromophenyl)phenanthrene

Description

Significance of Phenanthrene (B1679779) Scaffolds in Modern Chemical Research

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a crucial structural motif in numerous areas of chemical research. Its planar and π-conjugated system imparts desirable electronic and photophysical properties, making it a valuable component in the design of organic electronic materials. academie-sciences.fracademie-sciences.fr Phenanthrene derivatives are widely investigated for their applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. academie-sciences.fracademie-sciences.frinnospk.com The rigid structure of the phenanthrene core contributes to high thermal stability and efficient charge transport in these materials. academie-sciences.fr

Beyond materials science, the phenanthrene scaffold is a privileged core in many biologically active compounds and natural products. researchgate.netnih.gov Its presence is noted in alkaloids, such as morphine and codeine, and it forms the basis for synthetic derivatives with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govontosight.aiontosight.ai The ability to readily functionalize the phenanthrene ring system allows chemists to fine-tune its properties for specific biological targets or material applications. academie-sciences.frnih.gov

Role of Aryl Bromides as Key Synthons in Complex Molecule Synthesis

Aryl bromides are aromatic compounds containing a bromine atom directly attached to an aromatic ring. fiveable.me They are among the most important synthetic building blocks in organic chemistry, primarily due to the versatile reactivity of the carbon-bromine (C-Br) bond. nih.gov The bromine atom acts as an excellent leaving group, facilitating various transformations. fiveable.me

Aryl bromides are key substrates in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions, often catalyzed by palladium complexes, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. nih.gov The synthesis of 9-(4-chlorophenyl)phenanthrene, a related compound, utilizes a Suzuki coupling reaction with a boronic acid, highlighting a common synthetic route for such molecules. chemicalbook.com

Furthermore, aryl bromides can be converted into organometallic reagents, such as aryllithium or Grignard reagents. wikipedia.org These reagents function as sources of aryl anions, which are potent nucleophiles used to form new C-C bonds with various electrophiles. wikipedia.org The ability of the bromo substituent to act as a blocking group, which can later be removed under specific conditions, also provides a strategic advantage in the regioselective synthesis of substituted aromatic compounds. organic-chemistry.org This reactivity makes aryl bromides indispensable synthons for creating a wide array of bioactive molecules, polymers, and advanced organic materials. nih.gov

Research Landscape of 9-(4-Bromophenyl)phenanthrene within Polyaromatic Systems

This compound is a molecule that combines the features of a large polyaromatic system with the synthetic versatility of an aryl halide. Its structure consists of a phenanthrene core substituted at the 9-position with a 4-bromophenyl group. This compound and its derivatives are of interest primarily in the field of materials science, particularly for optoelectronic applications.

The presence of the large, conjugated phenanthrene unit provides inherent photoluminescent properties, while the bromophenyl group offers a reactive handle for further chemical modification. innospk.comresearchgate.net This allows this compound to serve as a key intermediate or building block for more complex functional materials. innospk.com For instance, the bromine atom can be readily converted or coupled to other functional groups to tune the electronic properties, such as the HOMO/LUMO energy levels, and thus the emission color and efficiency in OLED devices. academie-sciences.frresearchgate.net The research on related fluorene-based compounds like 9-(4-Bromophenyl)-9-Phenyl-9H-Fluorene underscores the importance of such brominated aromatics as intermediates for OLED materials, where they contribute to improved electron transport and device stability. innospk.com

The photophysical and electrochemical properties of phenanthrene derivatives are a major focus of research. Studies on similar substituted phenanthrenes show strong absorption in the UV spectrum and fluorescence in the visible region, making them candidates for blue light-emitting materials. academie-sciences.frresearchgate.net The electrochemical properties, investigated by techniques like cyclic voltammetry, help in determining the energy levels (HOMO/LUMO) and the electrochemical band gap, which are crucial parameters for designing efficient electronic devices. academie-sciences.frresearchgate.net While detailed experimental data specifically for this compound is not widely published in the provided search results, its structural similarity to other well-studied phenanthrenes suggests it is a promising candidate for similar applications.

Below is a table summarizing the key computed properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

9-(4-bromophenyl)phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFCDUOMYNXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307484 | |

| Record name | 9-(4-Bromophenyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853945-49-0 | |

| Record name | 9-(4-Bromophenyl)phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853945-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(4-Bromophenyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 4 Bromophenyl Phenanthrene and Analogous Phenanthrenes

Direct Synthetic Approaches to 9-(4-Bromophenyl)phenanthrene

Direct approaches are centered on forming the C-C bond between the phenanthrene (B1679779) core and the 4-bromophenyl group. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods in this category.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are highly effective in forging carbon-carbon bonds, a critical step in the synthesis of complex organic molecules. These reactions offer a powerful tool for creating biaryl systems like this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. uwindsor.ca The reaction typically involves the coupling of an organoboron compound (like an aryl boronic acid) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 9-bromophenanthrene with 4-bromophenylboronic acid.

A general representation of the Suzuki-Miyaura coupling reaction is depicted below:

Figure 1 : General scheme of a Suzuki-Miyaura cross-coupling reaction. The reaction facilitates the formation of a new carbon-carbon bond between two organic fragments, R1 and R2, catalyzed by a palladium complex. This method is widely used for the synthesis of biaryls, polyolefins, and styrenes.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 9-bromophenanthrene) to form a palladium(II) complex.

Transmetalation: The organoboron compound (e.g., 4-bromophenylboronic acid) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex are coupled together, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. chemrxiv.org For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination. Common bases include carbonates, phosphates, and hydroxides, which activate the organoboron species.

A one-pot synthesis using Suzuki-Miyaura coupling followed by an intramolecular aldol condensation has been applied to construct the phenanthrene scaffold for derivatives. nih.gov This highlights the versatility of this reaction in more complex synthetic sequences.

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 9-arylphenanthrenes. These methods often utilize different organometallic reagents in place of boronic acids.

Stille Coupling: This reaction couples an organohalide with an organotin compound. For the synthesis of this compound, this would involve reacting 9-bromophenanthrene with a tributylstannyl derivative of 4-bromobenzene. A major drawback of this method is the toxicity of the organotin reagents and byproducts.

Hiyama Coupling: This method utilizes organosilicon compounds, which are less toxic than their tin counterparts. The reaction of 9-bromophenanthrene with an organosilane like (4-bromophenyl)trimethoxysilane in the presence of a palladium catalyst and a fluoride source would yield the desired product. organic-chemistry.org

Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive and can often proceed under milder conditions than other coupling methods. The reaction of 9-bromophenanthrene with a 4-bromophenylzinc halide would be a viable route.

Heck Reaction: While typically used for the arylation of alkenes, variations of the Heck reaction can be adapted for the synthesis of biaryls. An intramolecular Heck reaction has been developed to synthesize 9,10-dihydrophenanthrenes and phenanthrenes. espublisher.comespublisher.com

These palladium-catalyzed methods provide a modular approach to this compound and its analogs, allowing for the introduction of a wide range of substituents on both the phenanthrene core and the phenyl ring.

Ascorbic Acid Promoted Phenanthrene Synthesis from ortho-Amino-Biaryls and Alkynes

A transition-metal-free approach to phenanthrene synthesis involves the reaction of ortho-amino-biaryls with alkynes, promoted by ascorbic acid. acs.org This method proceeds through a base-promoted homolytic aromatic substitution pathway. nih.gov The ortho-amino-biaryl is converted in situ to a diazonium salt, which then forms an aryl radical upon single electron reduction. This radical adds to the alkyne, and subsequent cyclization and aromatization lead to the phenanthrene product. While this method is a general strategy for phenanthrene synthesis, it could be adapted for this compound by using an appropriately substituted biarylamine and alkyne.

General Strategies for Phenanthrene Core Construction Relevant to this compound Synthesis

In addition to direct arylation methods, the synthesis of this compound can be achieved by constructing the phenanthrene ring system with the 4-bromophenyl group already in place.

Intramolecular Condensation Approaches

Intramolecular condensation reactions are a powerful tool for the formation of polycyclic aromatic systems. One of the classic methods for phenanthrene synthesis is the Haworth synthesis . This involves the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative, followed by a series of reduction, cyclization, and aromatization steps. To synthesize this compound via this route, one could start with the appropriate biphenyl (B1667301) derivative.

Another relevant method is the Mallory reaction , which involves the photochemical cyclization of a stilbene derivative. acs.org For the synthesis of this compound, a stilbene precursor bearing a 4-bromophenyl group at the appropriate position would be required. This reaction is often carried out under dilute conditions to minimize intermolecular side reactions. acs.org

Metal-Catalyzed Rearrangement of Alkene-Alkynes and Cycloisomerization

Transition-metal-catalyzed cycloisomerization reactions provide an efficient route to the phenanthrene skeleton from readily available precursors. One common strategy involves the 6-endo-dig cyclization of biphenyl derivatives that contain an alkyne unit at an ortho-position. princeton.eduorgsyn.org This reaction can be catalyzed by various metals, including platinum, gold, gallium, or indium salts (e.g., PtCl₂, AuCl, GaCl₃, InCl₃). princeton.eduorgsyn.org The mechanism is believed to proceed through an initial π-complexation of the metal catalyst with the alkyne, which is then attacked by the adjacent aryl ring to form the new six-membered ring. orgsyn.org

Another approach is the iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes. This method yields functionalized phenanthrenes with high chemo- and regioselectivity under mild conditions. lanhaiindustry.com The modularity of these cycloisomerization reactions allows for the synthesis of a wide array of substituted phenanthrenes by varying the substituents on the biphenyl and alkyne precursors. princeton.eduorgsyn.org

Table 1: Examples of Metal-Catalyzed Cycloisomerization for Phenanthrene Synthesis

| Catalyst | Substrate Type | Product Type | Reference |

| PtCl₂, AuCl, GaCl₃, InCl₃ | ortho-Alkynyl biphenyls | Substituted Phenanthrenes | princeton.eduorgsyn.org |

| Iron(III) Chloride | 2'-Alkynyl-biphenyl-2-carbaldehydes | Functionalized Phenanthrenes | lanhaiindustry.com |

Palladium-Catalyzed Cyclization of Arynes with Alkynes

Palladium-catalyzed reactions involving arynes (benzyne and its derivatives) are a powerful tool for constructing polycyclic aromatic systems. The cocyclotrimerization of arynes with allenes in the presence of a palladium catalyst, such as [(allyl)PdCl]₂ with a P(o-tol)₃ ligand, selectively affords phenanthrene derivatives in good yields. chemicalbook.com This method is applicable to both internal and terminal allenes. chemicalbook.com

Similarly, the palladium-catalyzed cocyclization of arynes with alkynes can be controlled to produce either phenanthrenes or naphthalenes, depending on the reaction conditions and ligands used. wikipedia.org These reactions provide a convergent approach to the phenanthrene core, assembling it from smaller, readily available fragments. scribd.com The versatility of aryne chemistry allows for the introduction of various substituents onto the final phenanthrene product.

Oxidative Photocyclization of Stilbene Derivatives

The oxidative photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a classic and widely used method for synthesizing phenanthrenes. chemicalbook.combiosynth.com The reaction proceeds via irradiation of a stilbene derivative with ultraviolet (UV) light. The E-isomer of the stilbene is first photoisomerized to the reactive Z-isomer, which then undergoes photocyclization to form a transient dihydrophenanthrene intermediate. researchgate.netguidechem.com This intermediate is subsequently oxidized to the stable aromatic phenanthrene system. biosynth.comresearchgate.net

Iodine is commonly used as a catalyst and an oxidant in this reaction, as it facilitates the conversion and leads to cleaner products and higher yields. chemicalbook.com The reaction can be carried out in various solvents, with THF often used to scavenge the HI produced during the oxidation step. researchgate.net Although highly effective, a limitation of this method for preparative scale is the need for high dilution (typically ~10⁻³ mol·L⁻¹) to prevent photodimerization side reactions. researchgate.net To address this, continuous-flow photoreactors have been developed to enable scalable synthesis of phenanthrenes and related helicenes. researchgate.net

Table 2: Conditions for Oxidative Photocyclization of Stilbenes

| Stilbene Derivative | Oxidant/Catalyst | Solvent | Key Feature | Reference |

| E-Stilbene | Iodine, Air | Cyclohexane | Classic Mallory Reaction Conditions | chemicalbook.com |

| Substituted Stilbenes | Iodine | THF | THF as HI scavenger | researchgate.net |

| Various Stilbenes | Iodine | Toluene | Continuous-flow methodology for scalability | researchgate.net |

Diels-Alder Reactions in Phenanthrene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a versatile and powerful method for forming six-membered rings and has been adapted for the synthesis of polycyclic aromatic hydrocarbons (PAHs), including phenanthrenes. researchgate.net The strategy often involves the cycloaddition of a diene and a dienophile, followed by an aromatization step. For instance, an intramolecular Diels-Alder reaction can be a key step in a domino sequence to build the phenanthrene core. epa.gov

A notable application is the Catellani reaction coupled with a retro-Diels-Alder process. In one-pot, three-component systems, an aryl iodide, an ortho-substituted aryl boronic acid, and a strained alkene like norbornadiene can react under palladium catalysis. The norbornadiene facilitates C-H activation and later participates in a retro-Diels-Alder reaction to form a new aromatic ring, completing the phenanthrene structure. mdpi.com While anthracene readily participates as the diene component in Diels-Alder reactions, phenanthrene's geometry makes it a less suitable diene, although it can react at a bay region with dienophiles like acetylene (B1199291) under certain conditions. chemicalbook.com

Transition Metal-Catalyzed C-H Bond Activation and Functionalization

Transition-metal-catalyzed C-H bond activation has emerged as a step-economical strategy for synthesizing complex organic molecules by avoiding the need for pre-functionalized starting materials. chemicalbook.com This approach has been successfully applied to the synthesis of phenanthrenes. Palladium catalysis is frequently employed, for instance, in domino reactions that involve ortho-C-H activation to construct the phenanthrene skeleton in a single pot from simple precursors. mdpi.com

One such method involves the palladium(II)-catalyzed reaction of γ-C(sp²)-H arylation, followed by cyclization and migration, to produce a wide range of both symmetric and unsymmetric phenanthrenes. sdfine.com These C-H activation strategies often utilize directing groups to control the regioselectivity of the bond formation, allowing for the precise construction of highly substituted phenanthrene derivatives. The development of tolerant catalysts is crucial for applying these methods to complex molecules with diverse functional groups.

Domino Ring Assembly and Cascade Reactions

Domino, or cascade, reactions offer a highly efficient approach to molecular complexity by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. This strategy has been effectively used to construct the phenanthrene framework. A palladium-catalyzed domino reaction of aryl iodides with ortho-bromobenzoyl chlorides and norbornadiene provides a powerful one-pot synthesis of phenanthrenes. This process involves a sequence of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction. mdpi.com

Another example is the photoinduced cascade reaction between aryl iodides and styrenes. This method proceeds via arylation of the styrene to form a stilbene intermediate, which then undergoes in situ photo-cyclization promoted by iodine generated during the reaction to yield the phenanthrene product. Domino ring assembly has also been demonstrated using 1,1-difluoroallenes, which, in the presence of an InBr₃ catalyst, can form fluorinated phenanthrenes that serve as precursors to larger PAHs. These multi-step, one-pot sequences are prized for their atom and step economy.

Synthesis of Brominated Aryl Precursors and Building Blocks

The synthesis of this compound requires the preparation of brominated aryl precursors that can be incorporated into the final structure. Key building blocks include 4-bromophenylboronic acid, 4-bromobenzaldehyde, and 4-bromostyrene.

4-Bromophenylboronic acid is a crucial reagent for Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds between aryl groups. wikipedia.org It can be synthesized from 4-bromoaniline via diazotization followed by reaction with a boron source. chemicalbook.com This compound would allow for the direct coupling of the 4-bromophenyl group to a pre-formed phenanthrene core containing a suitable coupling partner, such as 9-bromophenanthrene or phenanthrene-9-boronic acid.

4-Bromobenzaldehyde is another important precursor. chemicalbook.com It can be prepared by the oxidation of 4-bromotoluene, for example, through free-radical bromination of the methyl group followed by hydrolysis. chemicalbook.commdpi.com Other methods include indirect electrolytic oxidation. epa.gov This aldehyde can be used in various condensation or coupling reactions to build the phenanthrene framework.

4-Bromostyrene serves as a precursor for methods like oxidative photocyclization. scribd.com If one were to synthesize this compound via the Mallory reaction, a stilbene derivative such as 1-(4-bromophenyl)-2-phenylethylene would be the direct precursor. 4-Bromostyrene can be synthesized through the dehydrohalogenation of (haloethyl)benzenes. biosynth.com It is a versatile monomer that also participates in other reactions like Heck and cross-metathesis reactions. scribd.com

Table 3: Common Brominated Aryl Precursors

| Precursor | CAS Number | Molecular Formula | Key Synthetic Application | Reference |

| 4-Bromophenylboronic acid | 5467-74-3 | C₆H₆BBrO₂ | Suzuki-Miyaura Cross-Coupling | chemicalbook.com |

| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | Wittig reactions, Aldol condensations | chemicalbook.commdpi.com |

| 4-Bromostyrene | 2039-82-9 | C₈H₇Br | Mallory (photocyclization) reaction, Heck reaction | scribd.comresearchgate.net |

Regioselective Aromatic Bromination Techniques

The introduction of a bromine atom onto the phenanthrene core is a critical first step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is paramount. For phenanthrene, the C9 and C10 positions are the most reactive towards electrophiles. This preference is attributed to the formation of the most stable Wheland intermediate (also known as a σ-complex), where the positive charge can be delocalized over two of the three aromatic rings without disrupting the aromaticity of the other rings youtube.comnih.gov.

The direct bromination of phenanthrene with molecular bromine (Br₂) in a suitable solvent, such as carbon tetrachloride (CCl₄), proceeds with high regioselectivity to yield 9-bromophenanthrene orgsyn.org. The reaction is often carried out at reflux, and the use of a Lewis acid catalyst is typically not necessary due to the activated nature of the phenanthrene ring system youtube.com. The mechanism involves the polarization of the Br-Br bond by the π-system of phenanthrene, leading to the formation of a bromonium ion-like intermediate that collapses to the more stable arenium ion with bromine at the C9 position. Subsequent loss of a proton restores aromaticity and yields the desired product.

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed, often in the presence of a radical initiator or under photochemical conditions, although these conditions can sometimes lead to different selectivity or side reactions. For many aromatic compounds, NBS in combination with silica gel or in solvents like acetonitrile has been shown to be a highly para-selective brominating agent nih.gov. However, for phenanthrene, the inherent reactivity of the 9-position generally directs the substitution to this site.

Table 1: Regioselective Bromination of Phenanthrene

| Reactant | Brominating Agent | Solvent | Conditions | Major Product | Yield |

|---|---|---|---|---|---|

| Phenanthrene | Br₂ | CCl₄ | Reflux | 9-Bromophenanthrene | High |

| Phenanthrene | NBS | Acetonitrile | Reflux | 9-Bromophenanthrene | Good |

The synthesis of this compound itself can be achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base nih.govuwindsor.ca. In this case, 9-bromophenanthrene would be coupled with 4-bromophenylboronic acid. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate or sodium carbonate, in a suitable solvent system (e.g., toluene/water or dioxane/water) under heating, would be typical conditions for this transformation researchgate.netmdpi.com.

Deuteration Protocols for Brominated Aryl Compounds

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a valuable tool in mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry rsc.org. Several methods have been developed for the deuteration of brominated aryl compounds like 9-bromophenanthrene.

One modern approach involves visible-light-induced dehalogenative deuteration . This method utilizes a thiyl radical catalyst and a halogen-atom transfer (XAT) process. In the presence of disulfides and silanes as deuterium donors, aryl bromides can be converted to their deuterated analogs in good to excellent yields and with high deuterium incorporation under mild, visible-light irradiation nih.govrsc.org. This technique offers a green and efficient alternative to traditional methods. Another visible-light-mediated protocol uses a palladium complex and an inactivated solvent as the hydrogen atom (or deuterium) donor, which also shows excellent functional group compatibility rsc.org. A transition-metal-free approach using visible light and a base has also been reported for the hydrogenation (and by extension, deuteration) of various aryl halides nih.govacs.org.

A combination reagent of bis(tributyltin), (Bu₃Sn)₂, and tetrabutylammonium fluoride (TBAF) has been shown to effectively reduce aromatic bromides and iodides. When the residual water in TBAF is replaced with deuterium oxide (D₂O), the halogen is cleanly replaced by a deuterium atom under mild conditions rsc.org.

Catalytic deuteration offers another route. This can involve the use of precious metal catalysts, such as palladium or platinum, in the presence of deuterium gas (D₂) or a deuterated solvent mdpi.comnih.gov. For polycyclic aromatic hydrocarbons, catalytic hydrogenation (and deuteration) has been studied, though it can sometimes lead to the saturation of the aromatic rings if not carefully controlled. Ruthenium-catalyzed C-H activation has also been employed for the deuteration of aromatic carbonyl compounds, where a transient directing group facilitates selective deuterium exchange with D₂O nih.gov.

Table 2: Deuteration Methods for Aryl Bromides

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Visible-Light-Induced Dehalogenation | Thiyl radical catalyst | Silanes | Mild conditions, high D-incorporation |

| (Bu₃Sn)₂–TBAF | (Bu₃Sn)₂, TBAF | D₂O | Mild conditions, excellent yields |

| Catalytic Deuteration | Precious metals (e.g., Pd, Pt, Ru) | D₂ gas or D₂O | Can be highly efficient, risk of ring saturation |

Preparation of Ortho-Amino-Biaryls

The synthesis of ortho-amino-biaryls, including those with a phenanthrene core, is of significant interest in medicinal chemistry and materials science. These compounds can be prepared through various cross-coupling strategies, often involving the introduction of a protected amino group before or after the formation of the biaryl linkage.

The Negishi cross-coupling is a powerful method for forming C-C bonds between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex rsc.org. This reaction has been successfully employed in the synthesis of complex amino acids, including biaryl amino acids rsc.orgrsc.org. For the synthesis of an ortho-amino-biaryl, a suitably protected ortho-amino-aryl halide could be coupled with an organozinc reagent, or vice versa. Recent advancements in Negishi coupling methodologies have improved its reliability and scope nih.govbeilstein-journals.org.

The Suzuki-Miyaura coupling , as mentioned earlier, is also a versatile tool for creating biaryl systems. The synthesis of amino-substituted biaryls can be achieved by coupling an amino-substituted arylboronic acid with an aryl halide, or an amino-substituted aryl halide with an arylboronic acid. The amino group often requires protection during the reaction.

A transition-metal-free approach for the synthesis of phenanthrenes from readily accessible ortho-amino-biaryls has also been reported. This method involves the in situ transformation of biarylamines into diazonium salts, which then undergo a radical-mediated cyclization with alkynes to form the phenanthrene ring system rsc.org. This provides a route to substituted phenanthrenes, including those with amino functionalities.

Furthermore, classical methods can be adapted for the synthesis of amino-phenanthrenes. For instance, 9-aminophenanthrene (B1211374) can be prepared from 9-bromophenanthrene through a series of reactions, potentially involving a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Table 3: Synthetic Approaches to Ortho-Amino-Biaryls

| Method | Key Reagents | Catalyst | Description |

|---|---|---|---|

| Negishi Cross-Coupling | Organozinc reagent, Organic halide | Pd or Ni complex | Formation of a C-C bond between an organozinc and a halide. |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide | Pd complex | Formation of a C-C bond between an organoboron compound and a halide. |

| Diazonium Salt Cyclization | Ortho-amino-biaryl, Alkyne | None (transition-metal-free) | Radical-mediated cyclization to form a phenanthrene ring. |

Spectroscopic Characterization and Structural Elucidation of 9 4 Bromophenyl Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular framework of 9-(4-Bromophenyl)phenanthrene.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the signals corresponding to the aromatic protons appear in distinct regions. The protons on the phenanthrene (B1679779) core are influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromophenyl substituent.

Analysis of the spectrum reveals characteristic downfield shifts for protons in sterically hindered positions. For instance, the protons at the 4 and 5 positions of the phenanthrene ring are expected to be significantly deshielded. The protons of the 4-bromophenyl group typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

Detailed research findings for the ¹H NMR spectrum of this compound are summarized below researchgate.net:

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Proton Assignment |

| 8.80 | Doublet, J = 8.3 Hz | 1H, Phenanthrene Ring Proton |

| 8.75 | Doublet, J = 8.2 Hz | 1H, Phenanthrene Ring Proton |

| 7.91 | Triplet, J = 9.0 Hz | 2H, Phenanthrene/Bromophenyl Protons |

| 7.78 – 7.61 | Multiplet | 6H, Phenanthrene/Bromophenyl Protons |

| 7.60 – 7.54 | Multiplet | 1H, Phenanthrene Ring Proton |

| 7.49 – 7.41 | Multiplet | 2H, Bromophenyl Ring Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound shows a number of distinct signals in the aromatic region (typically δ 120-140 ppm). The carbon atom attached to the bromine (C-Br) on the phenyl ring shows a characteristic chemical shift, as do the quaternary carbons involved in the linkage between the two aromatic systems and within the fused phenanthrene core.

The specific chemical shifts observed in a ¹³C NMR spectrum recorded at 125 MHz in CDCl₃ are as follows researchgate.net:

| Chemical Shift (δ) ppm |

| 139.9 |

| 137.6 |

| 131.9 |

| 131.7 |

| 131.5 |

| 130.9 |

| 130.8 |

| 130.2 |

| 128.9 |

| 127.7 |

| 127.1 |

| 127.0 |

| 126.8 |

| 123.2 |

| 122.7 |

| 121.7 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both FT-IR and FT-Raman techniques provide complementary information about the molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands corresponding to the stretching vibrations within the phenanthrene and bromophenyl rings are expected between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations occur in the 1300-1000 cm⁻¹ region, while the strong C-H out-of-plane (OOP) bending vibrations, which are highly characteristic of the substitution pattern on the aromatic rings, appear between 900-675 cm⁻¹.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear as a strong absorption in the far-infrared region, typically between 600-500 cm⁻¹.

| Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Ring Stretch | 1600 - 1450 |

| C-H Out-of-Plane Bending | 900 - 675 |

| C-Br Stretch | 600 - 500 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary data to FT-IR. In general, vibrations that cause a significant change in polarizability, such as the symmetric stretching of non-polar bonds, result in strong Raman signals. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes.

Key expected Raman bands include:

Aromatic C-H Stretching: Similar to IR, these bands are found around 3100-3000 cm⁻¹.

Aromatic Ring Breathing Modes: Intense bands corresponding to the symmetric vibrations of the phenanthrene and bromophenyl rings are expected in the 1600-1400 cm⁻¹ region and also near 1000 cm⁻¹.

C-Br Stretching: The C-Br stretch is also Raman active and would appear in the 600-500 cm⁻¹ range.

Skeletal Deformations: Low-frequency modes corresponding to the deformation of the entire molecular skeleton would be visible below 400 cm⁻¹.

| Expected Raman Band | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic Ring Breathing Modes | 1600 - 1400 |

| C-C Ring Breathing (Trisubstituted Benzene) | ~1000 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic pair of signals (M⁺ and M+2) of approximately equal intensity, separated by two mass units.

The mass spectrum shows a molecular ion (M⁺) peak at an m/z of 332, which corresponds to the molecule containing the ⁷⁹Br isotope. An M+2 peak of similar intensity is observed at m/z 334, corresponding to the molecule with the ⁸¹Br isotope, confirming the presence of a single bromine atom in the structure researchgate.net.

X-ray Crystallography for Conclusive Structural Proof

No crystallographic information files (CIF) or published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. To populate a data table for this section, information such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and key bond lengths and angles would be necessary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption spectra for this compound, detailing its characteristic absorption maxima (λmax) and corresponding molar extinction coefficients (ε) in various solvents, were not identified. Such data is essential for understanding the electronic transitions within the molecule.

Photoluminescence Spectroscopy

Similarly, no photoluminescence emission spectra for this compound were located. A thorough analysis would require data on its emission maxima (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ) in different media to characterize its emissive properties.

Without access to peer-reviewed articles or database entries containing this specific experimental data, a scientifically rigorous article adhering to the requested outline cannot be generated at this time.

Reactivity and Transformation Pathways of 9 4 Bromophenyl Phenanthrene

C-Br Bond Functionalization and Activation

The presence of the bromine atom on the phenyl group of 9-(4-Bromophenyl)phenanthrene is the primary site for a variety of chemical modifications. The C-Br bond can be activated to form organometallic reagents or participate in substitution reactions, opening pathways to a diverse array of derivatives.

Nucleophilic Aromatic Substitution (SɴAr) Considerations

Nucleophilic aromatic substitution (SɴAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

In the case of this compound, the phenanthrene (B1679779) group is not a strong electron-withdrawing group. Consequently, the phenyl ring bearing the bromine atom is not sufficiently activated for a facile SɴAr reaction to occur under standard conditions. chemistrysteps.commasterorganicchemistry.com The absence of activating groups means that the addition of a nucleophile to the aromatic ring is energetically unfavorable, and the reaction is unlikely to proceed through the classical addition-elimination mechanism. chemistrysteps.comnih.gov Therefore, direct displacement of the bromine atom by common nucleophiles is not a primary transformation pathway for this compound.

Organometallic Reagent Formation (Grignard and Aryl Lithium Reagents)

A more viable strategy for the functionalization of the C-Br bond in this compound is through the formation of organometallic reagents, such as Grignard and aryl lithium reagents. These reactions effectively reverse the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic site into a potent nucleophilic center. libretexts.org

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (4-(phenanthren-9-yl)phenyl)magnesium bromide. orgsyn.orgyoutube.com This reaction is initiated on the surface of the magnesium metal and results in the insertion of magnesium into the C-Br bond. youtube.comunp.edu.ar The resulting organomagnesium compound is a powerful nucleophile and can be used in a wide range of subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds. youtube.com

Aryl Lithium Reagent Formation: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the formation of the corresponding aryl lithium species, 9-(4-lithiatedphenyl)phenanthrene, via a lithium-halogen exchange reaction. masterorganicchemistry.comwikipedia.org This exchange is typically fast, even at low temperatures. wikipedia.org Aryl lithium reagents are generally more reactive than their Grignard counterparts and are also excellent nucleophiles in organic synthesis. researchgate.net

The formation of these organometallic intermediates is a crucial step that unlocks a vast array of synthetic possibilities for modifying the 4-bromophenyl moiety of the parent molecule.

Cross-Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound serves as an excellent handle for participating in such transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. oiccpress.comuwindsor.ca This reaction is widely used for the synthesis of biaryls and is tolerant of a wide variety of functional groups. oiccpress.commdpi.com this compound can readily participate as the organohalide partner in Suzuki-Miyaura couplings.

In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.comresearchgate.net The base is essential for the activation of the organoboron species. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net This methodology allows for the straightforward introduction of a wide range of substituted aryl and heteroaryl groups at the 4-position of the phenyl ring.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 9-([1,1'-Biphenyl]-4-yl)phenanthrene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 9-(4'-Methoxy-[1,1'-biphenyl]-4-yl)phenanthrene |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 9-(4-(Thiophen-2-yl)phenyl)phenanthrene |

This table represents hypothetical examples based on general Suzuki-Miyaura reaction conditions.

Mizoroki-Heck Coupling Approaches

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. chem-station.comwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. nih.govorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, allowing for the introduction of a vinyl group at the 4-position of the phenyl ring.

The reaction mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-aryl bond. nih.gov A subsequent β-hydride elimination step then forms the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. nih.gov The Mizoroki-Heck reaction provides a direct method for the alkenylation of this compound. frontiersin.org

Table 2: Potential Mizoroki-Heck Coupling Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 9-(4-Styrylphenyl)phenanthrene |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(4-(phenanthren-9-yl)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 9-(4-(Oct-1-en-2-yl)phenyl)phenanthrene |

This table represents hypothetical examples based on general Mizoroki-Heck reaction conditions.

Cycloaddition Reactions Involving the Phenanthrene Core

The extended π-system of the phenanthrene core in this compound allows it to participate in cycloaddition reactions, although its aromaticity can sometimes render it less reactive than simple dienes. The most common type of cycloaddition involving phenanthrene is a Diels-Alder-type reaction where the 9,10-double bond acts as the diene component.

For instance, the reaction of phenanthrene derivatives with dienophiles can lead to the formation of complex polycyclic structures. nih.gov In the case of this compound, the reaction would likely occur at the 9,10-position of the phenanthrene nucleus. The steric hindrance from the 4-bromophenyl group at the 9-position might influence the stereoselectivity of the cycloaddition. Furthermore, high temperatures or the use of catalysts may be required to overcome the aromatic stabilization energy of the phenanthrene ring. These reactions provide a pathway to more complex, three-dimensional structures from the relatively planar starting material. The phenanthrene core can also be synthesized via radical-induced ring expansion reactions, highlighting the dynamic nature of this polycyclic aromatic hydrocarbon system. osti.gov

Regioselective Functionalization of the Phenanthrene Scaffold

Achieving regioselective functionalization of the phenanthrene core is a significant synthetic challenge due to the multiple, chemically similar aromatic positions. pharmacyfreak.com However, several methods have been developed to introduce functional groups at specific sites. The inherent reactivity of the C9 and C10 positions makes them the most common targets for electrophilic substitution. pharmacyfreak.comlibretexts.org

One modern approach to functionalization is through transition-metal-catalyzed C-H activation. pharmacyfreak.com For instance, iridium-catalyzed borylation allows for the introduction of a boryl group at a specific position, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to install a wide variety of substituents.

Another strategy involves radical-mediated cyclization. An oxidatively terminated Bu3Sn-mediated radical cyclization of biphenyl (B1667301) aryl acetylenes provides a route to functionalized phenanthrenyl stannanes. nih.govacs.org These intermediates serve as versatile building blocks for constructing more complex aromatic structures. nih.govacs.org Furthermore, the synthesis of 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes can be achieved by reacting the anions of 9-phenanthrol and 9-aminophenanthrene (B1211374) with aryl halides, demonstrating a method for C-C bond formation at the C10 position. nih.govresearchgate.net

Oxidation and Reduction Transformations

The phenanthrene nucleus is susceptible to both oxidation and reduction, typically at the reactive 9,10-positions. These transformations provide access to key derivatives with altered electronic and structural properties.

Oxidation: The oxidation of phenanthrene and its derivatives most commonly yields the corresponding 9,10-phenanthraquinone (also known as phenanthrene-9,10-dione). pharmacyfreak.compharmacyfreak.com This reaction effectively breaks the C9-C10 double bond to form two carbonyl groups. The presence of an alkyl or aryl substituent at the 9-position, such as the 4-bromophenyl group, can influence the reaction's course. Studies on alkyl-substituted phenanthrenes indicate that metabolism can shift from aromatic ring oxidation to oxidation of the alkyl side chain. d-nb.infonih.gov For this compound, oxidation is expected to primarily target the phenanthrene core.

Common oxidizing agents for this transformation include ruthenium-ion catalysts with a secondary oxidant like NaIO4, which has been shown to convert phenanthrene to 9,10-phenanthrenequinone with high selectivity. scispace.com Further oxidation under harsh conditions can lead to cleavage of the central ring, yielding diphenic acid. scispace.com

Reduction: Reduction of the phenanthrene scaffold typically occurs at the central C9-C10 double bond, leading to the formation of 9,10-dihydrophenanthrene. pharmacyfreak.com This transformation saturates the most reactive part of the molecule while leaving the two outer benzene (B151609) rings aromatic. The selective hydrogenation of the central ring is a common method to achieve this. pharmacyfreak.com While specific studies on the reduction of this compound are not prevalent, the general reactivity pattern of the phenanthrene core suggests that this would be the expected outcome. The reduction of related 9,10-phenanthrenediones to 9,10-dimethoxyphenanthrenes has also been reported as part of synthetic sequences. nih.gov

The table below summarizes the primary oxidation and reduction products of the phenanthrene core.

| Transformation | Reactant Core | Typical Reagents | Product Core |

|---|---|---|---|

| Oxidation | Phenanthrene | RuCl3, NaIO4; CrO3 | 9,10-Phenanthraquinone |

| Reduction | Phenanthrene | H2/Pd; Na/Amyl alcohol | 9,10-Dihydrophenanthrene |

Applications of 9 4 Bromophenyl Phenanthrene As a Versatile Building Block in Materials Science

Precursor for Advanced Organic Electronic Materials

The functionalizability of 9-(4-bromophenyl)phenanthrene allows it to be a foundational component in the synthesis of materials for a range of organic electronic devices. Its rigid, planar phenanthrene (B1679779) structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport, while the bromophenyl group enables the molecule to be chemically linked into larger, more complex systems.

Components in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials with high thermal stability, excellent film-forming capabilities, and high photoluminescence quantum yields are essential. Phenanthrene derivatives are attractive for these applications due to their inherent luminescent properties. The this compound molecule can be used as a precursor to create emissive or charge-transporting materials. The bromine atom allows for the attachment of other chromophores or charge-transporting moieties through reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the fine-tuning of emission colors and electronic properties.

For instance, research on related phenanthrene-containing copolymers demonstrates their potential in OLEDs. Fluorene (B118485) copolymers incorporating 9,10-dicyanophenanthrene units have been synthesized and shown to be effective light emitters. mdpi.comresearchgate.net The rigid structure of the phenanthrene unit contributes to high brightness in OLED devices. mdpi.comresearchgate.net In one study, a device using a fluorene copolymer with 2.5 mol% of 9,10-dicyanophenanthrene exhibited a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A, emitting in the greenish-blue part of the spectrum. mdpi.comresearchgate.net This highlights the utility of the phenanthrene core, which is a central feature of this compound, in developing high-performance OLEDs.

Table 1: Performance of an OLED Device Incorporating a Phenanthrene-Based Copolymer

| Copolymer Component | Molar Percentage | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color |

| 9,10-dicyanophenanthrene | 2.5% | 9230 | 3.33 | Greenish-Blue |

Data sourced from studies on polyfluorene copolymers containing dicyanophenanthrene units. mdpi.comresearchgate.net

Building Blocks for Organic Thin-Film Transistors (OTFTs)

High-performance n-type polymers are critical for the advancement of organic electronics, but developing stable, electron-deficient building blocks remains a challenge. nih.govresearchgate.net Imide-functionalized polycyclic aromatic hydrocarbons (PAHs) are promising candidates due to their extended π-conjugation and high electron deficiency. nih.govresearchgate.net Phenanthrene, with its well-delocalized aromatic system, serves as an excellent backbone for such materials. nih.gov

The compound this compound can act as a starting material for creating novel monomers for n-type OTFTs. The bromophenyl group can be elaborated into more complex structures, including imide functionalities. Recent research has focused on synthesizing phenanthrene-based building blocks by incorporating electron-withdrawing imide and dicyanomethylene groups onto the phenanthrene core. nih.govresearchgate.netresearchgate.net This dual functionalization strategy effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is essential for efficient electron injection and transport. nih.govresearchgate.netresearchgate.net Polymers developed from these phenanthrene-imide monomers have demonstrated promising n-type transistor performance with good electron mobility. nih.gov

Table 2: Transistor Performance of Functionalized Phenanthrene Imide-Based Polymers

| Polymer | Functional Groups | Charge Carrier Type | Electron Mobility (cm²/V·s) |

| PCPOI-Tz | Imide, Carbonyl | n-type | Lower |

| PCPCNI-Tz | Imide, Dicyanomethylene | n-type | Improved |

Performance comparison based on research into novel phenanthrene-based polymers for OTFTs. nih.govresearchgate.net

Development of Organic Photovoltaic (OPV) Devices and Solar Cells

The success of organic photovoltaics relies on materials that can absorb a broad range of the solar spectrum and efficiently generate and transport charge. The extended aromatic system of the phenanthrene core in this compound contributes to strong light absorption. Its rigid structure is also beneficial for forming well-ordered domains in the active layer of a solar cell, which helps to improve charge mobility and reduce recombination.

The true utility of this compound in this context is its role as a modifiable building block. The bromine atom provides a reactive handle to construct donor-acceptor (D-A) type copolymers, a design strategy that is fundamental to modern OPV devices. By coupling the phenanthrene unit (which can act as part of the donor segment) with various acceptor molecules, it is possible to tune the polymer's band gap to optimize light absorption and control the energy levels for efficient charge separation at the D-A interface. Polyfluorene-based copolymers, which can readily incorporate phenanthrene units, have been investigated for use in polymer solar cells. wikipedia.org The tunability of these polymers allows their electronic properties to be matched with other components in the solar cell, such as fullerene or non-fullerene acceptors. wikipedia.org

Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers are a cornerstone of organic electronics. The ability to create these materials with precise control over their structure and properties is paramount. This compound is an exemplary monomer precursor for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions, which are widely used to synthesize well-defined conjugated polymers.

Functionalized Phenanthrene Imide-Based Polymers

The synthesis of high-performance n-type polymers often requires novel, electron-deficient monomers. Research has demonstrated the synthesis of polymers based on phenanthrene imides, which show significant promise for OTFTs. nih.gov In these syntheses, the key building blocks are phenanthrene units functionalized with strong electron-withdrawing groups like imides. nih.govresearchgate.netresearchgate.net

A compound like this compound represents a key starting point for accessing such monomers. The phenanthrene core provides the necessary π-conjugated framework, while the bromine atom can be converted to other functional groups or used directly in polymerization. For example, a synthetic route could involve modifying the phenanthrene core further and then using the bromo-phenyl group for a Stille or Suzuki polymerization with a suitable co-monomer to form the final polymer. nsrrc.org.tw The development of polymers such as PCPOI-Tz and PCPCNI-Tz, which are based on phenanthrene units simultaneously functionalized with imide and either carbonyl or dicyanomethylene groups, highlights the effectiveness of this approach for creating materials with tailored electronic properties. nih.govresearchgate.net

Polyfluorene Copolymers incorporating Phenanthrene Units

Polyfluorenes are a major class of conjugated polymers known for their high luminescence efficiency and thermal stability, making them suitable for OLED applications. wikipedia.org A common strategy to tune their properties is to create copolymers by introducing other aromatic units into the polyfluorene backbone. wikipedia.org The incorporation of phenanthrene moieties is one such approach to modify the electronic and emissive characteristics of the final polymer. mdpi.comresearchgate.net

The synthesis of these copolymers is often achieved through palladium-catalyzed Suzuki polycondensation. mdpi.comresearchgate.net In this reaction, a dibromo-aromatic monomer is reacted with a diboronic acid or ester-functionalized aromatic monomer. Due to its single bromine atom, this compound could be used to create an end-capper or be further functionalized to possess two reactive sites for polymerization. More directly, related molecules like dibrominated phenanthrenes are used as monomers. For example, fluorene copolymers containing 9,10-dicyanophenanthrene have been successfully synthesized via Suzuki polycondensation, demonstrating that the phenanthrene unit can be effectively integrated into a polymer chain to act as an efficient energy trap, leading to tuned light emission. mdpi.comresearchgate.net

Luminescent Conjugated Polymers

The phenanthrene moiety is a well-established fluorophore, known for its high quantum yield and thermal stability, making it a desirable component in luminescent conjugated polymers for applications like polymer light-emitting diodes (PLEDs). While research has explored various phenanthrene derivatives, this compound is an exemplary starting material for creating such polymers. The bromine atom provides a reactive handle for polymerization reactions, most notably palladium-catalyzed cross-coupling methods like Suzuki, Stille, or Sonogashira polymerizations.

In a typical synthetic approach, this compound can be reacted with a diboronic acid or ester comonomer in a Suzuki polycondensation reaction. This process creates a polymer backbone that alternates between the phenanthrene unit and the comonomer, effectively extending the π-conjugation. The choice of comonomer is critical for tuning the properties of the resulting polymer. For instance, incorporating electron-donating or electron-withdrawing units can modulate the polymer's HOMO/LUMO energy levels, thereby controlling its emission color and charge-transport characteristics.

Research on analogous structures, such as poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), has demonstrated the potential of 9-substituted phenanthrenes in PLEDs. nih.govelsevierpure.com PVPP, synthesized through Suzuki and Wittig reactions, exhibits a photoluminescence maximum at 381 nm and facilitates efficient energy transfer to dopants, enabling the generation of green, red, and yellow light. nih.govelsevierpure.com Similarly, polymers derived from this compound are expected to serve as excellent host materials in PLED devices, where their wide bandgap would allow for efficient energy transfer to emissive guest molecules spanning the visible spectrum.

| Reaction Type | Comonomer Example | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Suzuki Polycondensation | Fluorene-2,7-diboronic acid | Blue-emitting poly(arylene) | PLED Host Material |

| Sonogashira Polycondensation | 1,4-Diethynylbenzene | Poly(phenylene ethynylene) | Chemical Sensors |

| Heck Polycondensation | 1,4-Divinylbenzene | Poly(phenylene vinylene) | PLED Emissive Layer |

Fabrication of Low-Dimensional Carbon-Based Covalent Architectures

The precise, bottom-up synthesis of low-dimensional carbon-based architectures, such as graphene nanoribbons and extended π-systems, relies on molecular precursors that can be covalently linked on a surface or in solution. This compound is an ideal candidate for such syntheses due to its defined shape and the reactive bromine site.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.gov The properties of a MOF, including its pore size, shape, and chemical environment, are determined by the geometry and functionality of these building blocks. researchgate.netrsc.org To be used as an organic linker in a MOF, a molecule must possess coordinating functional groups (e.g., carboxylates, pyridyls) that can bind to the metal centers.

While this compound does not inherently possess these groups, its C-Br bond serves as a synthetic handle to introduce them. For example, the bromine can be converted to a carboxylic acid group via a Grignard reaction followed by quenching with CO₂, or transformed into a nitrile and subsequently hydrolyzed. The resulting phenanthrene-based dicarboxylic acid linker would be highly valuable for creating robust MOFs with large internal surface areas and potential for luminescence, owing to the phenanthrene core. nih.gov The rigidity and size of the phenanthrene unit would help in the formation of highly porous and stable frameworks suitable for applications in gas storage and catalysis. rsc.orgnih.gov

On-surface synthesis, typically performed under ultra-high vacuum conditions, allows for the creation of atomically precise extended π-systems from molecular precursors. Aryl halides are common precursors for this strategy, as the carbon-halogen bond can be selectively activated on a catalytic metal surface (e.g., Au, Ag, Cu) to induce covalent coupling.

This compound is a promising precursor for the bottom-up synthesis of graphene-like nanostructures. Through surface-mediated Ullmann coupling, the bromine atoms can be cleaved, and the resulting radical species can couple to form larger, planar aromatic structures. Depending on the reaction conditions and molecular design, this can lead to the formation of defined oligomers or extended 2D covalent networks. Specifically, intramolecular cyclodehydrogenation of the phenanthrene and phenyl units after an initial intermolecular coupling could lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs), which are essentially fragments of graphene. Structures sometimes referred to as "half HBCs" (hexa-peri-hexabenzocoronenes) represent intermediate-sized PAHs, and building blocks like this compound are foundational to accessing these complex systems.

Synthesis of Other Phenanthrene Derivatives with Tailored Properties

The true versatility of this compound lies in its role as a scaffold for creating a vast library of new phenanthrene derivatives. The C-Br bond is a gateway to a wide array of chemical transformations, enabling the introduction of diverse functional groups to systematically tune the molecule's properties.

The optoelectronic properties of an organic molecule, such as its light absorption and emission wavelengths and its charge carrier mobility, are dictated by its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). By using this compound as a core structure, these properties can be precisely engineered.

Palladium-catalyzed cross-coupling reactions are again the primary tool. Attaching potent electron-donating groups (e.g., triphenylamine, carbazole) or electron-withdrawing groups (e.g., cyano, pyridine, benzothiadiazole) to the phenyl ring via the bromine site allows for significant modification of the HOMO and LUMO levels. This strategy is central to the design of materials for organic light-emitting diodes (OLEDs), where tuning energy levels is crucial for efficient charge injection, transport, and recombination. Phenanthrenes are widely investigated for such applications due to their potential as electron-transporting and hole-blocking materials. researchgate.net

| Coupling Partner (Ar-X) | Expected Effect on Electronic Properties | Target Application |

|---|---|---|

| Diphenylamine | Raises HOMO level, introduces hole-transport character | Hole-Transport Layer (HTL) in OLEDs |

| Benzothiadiazole | Lowers LUMO level, introduces electron-accepting character | Electron-Transport Layer (ETL) in OLEDs |

| Pyreneboronic acid | Extends π-conjugation, red-shifts emission | Blue or Green Emitter in OLEDs |

| Carbazole | Enhances hole-transport and thermal stability | OLED Host Material |

Beyond OLEDs, the phenanthrene core is an excellent platform for developing new fluorescent probes and luminescent materials for sensing and imaging. The inherent fluorescence of the phenanthrene unit can be modulated by the substituent attached at the bromophenyl position.

For example, coupling a receptor unit for a specific analyte (e.g., a metal ion or a biomolecule) to the this compound scaffold can create a fluorescent sensor. rsc.org Binding of the analyte to the receptor can trigger a change in the fluorescence properties—such as intensity ("turn-on"/"turn-off"), wavelength, or lifetime—through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). rsc.org The development of phenanthrene-imidazole based probes has shown success in this area, demonstrating high sensitivity and selectivity for certain metal ions. rsc.org The synthetic accessibility offered by the C-Br bond in this compound makes it an ideal starting point for developing a wide range of such advanced functional dyes and probes.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized phenanthrenes, including 9-(4-Bromophenyl)phenanthrene, is an area of continuous development. While established methods like the Suzuki-Miyaura cross-coupling are effective, future research is increasingly directed towards novel and more sustainable synthetic strategies.

Key areas of future research include:

Oxidative Radical Cyclization: Researchers have reported on oxidatively terminated radical cyclizations to create functionalized phenanthrenes. nih.govacs.org These methods can offer alternative pathways to fully conjugated products, which is a limitation in many standard tin-mediated cyclizations. nih.gov The development of these pathways could lead to more efficient preparations of phenanthrene-based building blocks. nih.govacs.org

Catalyst Development: The development of novel catalysts is crucial for more sustainable chemical processes. For instance, an iodine-catalyzed, cost-effective, and atom-economic synthetic methodology has been developed for synthesizing sulfenylphenanthrenes. researchgate.net Future work will likely focus on discovering new transition-metal-free catalytic systems to reduce cost and environmental impact.

Flow Chemistry and Process Optimization: The integration of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of phenanthrene (B1679779) derivatives. This approach, combined with sustainable practices, will be a key trend in the production of these compounds.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Oxidative Radical Cyclization | Access to fully conjugated systems, novel functionalization | Development of new initiators and oxidative agents |

| Sustainable Catalysis | Reduced cost, lower environmental toxicity, atom economy | Transition-metal-free catalysts, recyclable catalysts |

| Flow Chemistry | Improved safety, scalability, precise reaction control | Process optimization, integration with in-situ monitoring |

Advanced Spectroscopic Techniques for In-situ Monitoring

Understanding the intricate mechanisms and kinetics of chemical reactions is fundamental to optimizing synthetic routes. The application of advanced spectroscopic techniques for in-situ, real-time monitoring of reactions like the Suzuki-Miyaura cross-coupling is an emerging trend.

Future directions in this area involve:

Surface-Enhanced Raman Spectroscopy (SERS): SERS has proven to be a powerful technique for monitoring chemical transformations at surfaces and interfaces in real-time. researchgate.net Bifunctional platforms that possess both catalytic and plasmonic activity are being developed to facilitate in-situ SERS monitoring of cross-coupling reactions. researchgate.netrhhz.net For example, Au-Pd nanocoronal films have been used to track the kinetic processes of the Suzuki reaction, revealing different catalytic activities at distinct sites on the nanocatalyst. rhhz.net

Nanogap-Enhanced Raman Scattering: Assembling catalytically active transition-metal nanoparticles into dimers can significantly boost their plasmonic activity, enabling in-situ SERS monitoring at the single-dimer level. nih.gov This approach has been demonstrated with palladium nanocube dimers for monitoring the Suzuki-Miyaura reaction, offering high sensitivity and enhancement factors. nih.gov

Integrated Analytical Platforms: The future lies in integrating in-situ analytical methods with automated reaction platforms. ubc.ca This integration allows for the acquisition of high-density, reliable temporal profiles of all observable species, providing deep mechanistic insights that can inform process optimization and development. ubc.ca

| Technique | Application in Synthesis | Key Advantages |

| Surface-Enhanced Raman Spectroscopy (SERS) | Real-time monitoring of reaction kinetics and intermediates | High sensitivity, provides fingerprint vibrational information |

| Nanogap-Enhanced Raman Scattering | In-situ kinetic monitoring at the single-dimer level | Orders of magnitude signal enhancement, monometallic bifunctional platform |

| Automated In-situ Monitoring | Comprehensive temporal profiling of reaction species | High-density data acquisition, improved reproducibility, deep mechanistic understanding |

Integration of Machine Learning in Computational Studies and Materials Design

The convergence of machine learning (ML) and computational chemistry is set to revolutionize the design and discovery of new organic materials. annualreviews.organnualreviews.org For compounds like this compound, which serve as building blocks, ML can accelerate the identification of derivatives with superior properties for specific applications.

Emerging trends in this field include:

Generative Models for Materials Discovery: Goal-directed generative ML models, powered by deep neural networks, are being used to design novel molecular materials with minimal bias. nih.govfrontiersin.org These models can explore vast chemical spaces to identify structures with desired properties for applications like organic light-emitting diodes (OLEDs). nih.govfrontiersin.org

High-Throughput Computational Screening: The creation of large computational databases for organic materials is crucial for training accurate ML models. digitellinc.com These databases, combined with high-throughput quantum chemical calculations, allow for the rapid prediction of key properties such as ionization energies, electronic gaps, and optical gaps, reducing computational time from hours to seconds. digitellinc.com

Predictive Property Modeling: ML models can be trained to predict a wide range of molecular and material properties, from electronic and optical characteristics to thermal stability. annualreviews.org This data-driven approach helps to overcome complex synthesis-processing-structure-property relationships inherent to organic semiconductors. annualreviews.organnualreviews.org

| Machine Learning Application | Objective | Impact on this compound Research |

| Generative Models | Inverse design of molecules with specific target properties | Design of new phenanthrene derivatives with optimized electronic and optical characteristics |

| High-Throughput Screening | Rapidly predict properties for large sets of virtual compounds | Accelerated discovery of promising candidates for organic electronics |

| Quantitative Structure-Property Relationship (QSPR) | Establish correlations between molecular structure and material function | Guided chemical modification to fine-tune material performance for specific devices |

Exploration of Self-Assembly for Hierarchical Structures

The ability of molecules to spontaneously organize into well-defined, functional superstructures is a cornerstone of modern materials science. Future research will explore how this compound can be functionalized to act as a versatile building block for self-assembled hierarchical structures.

Key research avenues include:

Amphiphilic Design: By attaching hydrophilic and hydrophobic moieties to the phenanthrene core, it is possible to create amphiphilic molecules that self-assemble in solution. Studies on cholane-phenanthrene trimers have shown that the resulting supramolecular nanostructures can vary from nanosheets to nanotubes depending on the substitution pattern and assembly conditions. nih.govunibe.ch

DNA-Directed Assembly: DNA nanotechnology offers a powerful platform for the precise arrangement of chromophores. Phenanthrene units can be conjugated to DNA oligomers, which then self-assemble into nanostructures like nanospheres through hydrophobic interactions. nih.govbohrium.com This approach allows for the creation of artificial light-harvesting complexes. nih.gov

Light-Harvesting Systems: The ordered arrangement of phenanthrene chromophores within self-assembled structures is crucial for efficient energy transfer. unibe.ch Doping these assemblies with acceptor chromophores can significantly enhance quantum yields, demonstrating their potential in artificial light-harvesting systems. nih.govunibe.ch

| Self-Assembly Strategy | Resulting Structures | Potential Applications |

| Amphiphilic Phenanthrenes | Nanosheets, worm-like nanostructures, nanotubes | Light-harvesting complexes, functional nanomaterials |

| Phenanthrene-DNA Conjugates | Nanospheres | Spatially defined chromophore arrays, energy transfer systems |

| Doping with Acceptors | Enhanced energy transfer within assemblies | Artificial photosynthesis, advanced optical materials |

Expanded Applications in Next-Generation Organic Electronics

While phenanthrene derivatives are already used in organic electronics, particularly OLEDs, future research aims to unlock their full potential in a wider range of next-generation devices. google.com The unique electronic and photophysical properties of the 9-phenylphenanthrene (B188668) core make it an attractive scaffold for novel materials.

Emerging application areas include: